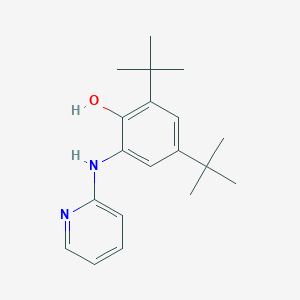![molecular formula C12H16N4O3S3 B5592590 4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H16N4O3S3 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.03845391 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Activities
The search for biologically active substances led to the synthesis of derivatives within the sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds related to 4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide. These compounds exhibited significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans. Notably, a specific compound demonstrated high antimicrobial activity, highlighting the potential for further studies in this area (Kobzar, Sych, & Perekhoda, 2019).
Anticancer Properties
Research into the synthesis of pro-apoptotic indapamide derivatives, which share structural similarities with the target molecule, has shown promising results in anticancer applications. One compound, in particular, displayed significant proapoptotic activity against melanoma cell lines, with notable growth inhibition. This compound also inhibited several human carbonic anhydrase isoforms, suggesting a multifaceted approach to cancer therapy (Yılmaz et al., 2015).
Antiviral Activity
The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives resulted in compounds with antiviral properties, particularly against tobacco mosaic virus. This indicates the potential of such compounds in the development of new antiviral agents (Chen et al., 2010).
Detection and Imaging Applications
A novel probe based on coumarin and pyrazolone, for the detection of Cr3+ ions in living cells, was synthesized, demonstrating the utility of similar compounds in bioimaging and diagnostic applications. This probe exhibited a significant quenching of fluorescence upon binding with Cr3+, allowing for the effective tracking of these ions within biological systems (Mani et al., 2018).
Inhibition of Carbonic Anhydrase Isozymes
Halogenated sulfonamides, including compounds with structures related to the query molecule, have been explored for their ability to inhibit carbonic anhydrase IX, a tumor-associated isozyme. This suggests potential applications in designing antitumor agents targeting specific cancer-related enzymes (Ilies et al., 2003).
Safety and Hazards
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S3/c1-4-16(5-2)22(18,19)9-6-10(20-7-9)11(17)13-12-15-14-8(3)21-12/h6-7H,4-5H2,1-3H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRFYOIDNOTXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5592517.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)
![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)
![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)


![N-benzyl-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5592569.png)
![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)
![2-ethyl-1-[(4-isopropylphenyl)sulfonyl]piperidine](/img/structure/B5592596.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5592605.png)

